2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol
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Overview
Description
2-[(E)-(1,7,7-Trimethylbicyclo[221]heptan-2-ylidene)amino]phenol is a complex organic compound that features a bicyclic structure with a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol typically involves the reaction of 2-aminophenol with a bicyclic ketone under specific conditions. One common method includes the use of a condensation reaction where the ketone and 2-aminophenol are reacted in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and a solvent like ethanol at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic group activates the aromatic ring towards substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds depending on the specific reaction conditions .
Scientific Research Applications
2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol exerts its effects involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The bicyclic structure provides rigidity and specificity in binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
What sets 2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol apart from these similar compounds is its bicyclic structure, which imparts unique steric and electronic properties. This structure can enhance its reactivity and specificity in various chemical and biological applications .
Properties
CAS No. |
93024-78-3 |
---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]phenol |
InChI |
InChI=1S/C16H21NO/c1-15(2)11-8-9-16(15,3)14(10-11)17-12-6-4-5-7-13(12)18/h4-7,11,18H,8-10H2,1-3H3 |
InChI Key |
ZLQGGOKCNAXTQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=NC3=CC=CC=C3O)C2)C)C |
Origin of Product |
United States |
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